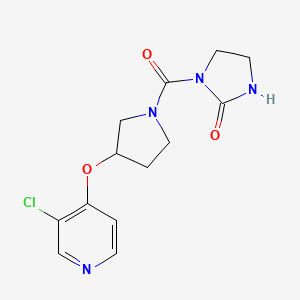

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring and an imidazolidin-2-one ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Imidazolidin-2-one is a type of imidazolidine, a class of compounds containing a five-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a pyrrolidine ring attached to an imidazolidin-2-one ring via a carbonyl group, with a 3-chloropyridin-4-yl group attached to the pyrrolidine ring via an ether linkage . The exact three-dimensional structure would depend on the stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the ether linkage might be susceptible to cleavage under acidic or basic conditions, and the carbonyl group could potentially undergo reactions such as reduction or nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl group and the ether linkage would likely make the compound somewhat polar, affecting its solubility in various solvents .Aplicaciones Científicas De Investigación

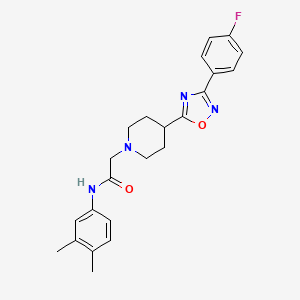

Therapeutic Applications of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are highlighted for their diverse bioactivities, making them significant in the development of new therapeutic agents. These compounds exhibit a wide range of pharmacological activities, including anticancer, antifungal, antibacterial, and antiviral properties, among others. Their unique structural features facilitate effective binding with various enzymes and receptors in biological systems, eliciting an array of bioactivities (Verma et al., 2019).

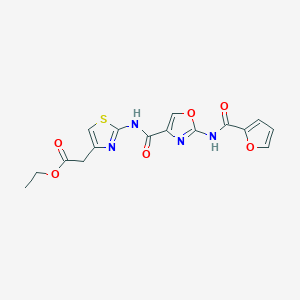

Imidazopyridines in Antimicrobial Resistance

Imidazopyridine-based compounds are recognized for their pharmacological significance, including roles in combating antimicrobial resistance. These compounds, given their structural versatility, have shown promise in addressing the challenge of multi-drug resistant bacterial infections. This review suggests that modifications to imidazopyridine scaffolds could yield novel antibacterial agents, potentially addressing the global concern of antibiotic resistance (Sanapalli et al., 2022).

Oxadiazole Derivatives in Drug Discovery

The review of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives underscores their significant pharmacokinetic properties and pharmacological activity. These derivatives have been demonstrated to interact with biomacromolecules through hydrogen bond interactions, enhancing their pharmacological activity across a variety of domains, including antibacterial, anti-inflammatory, and anticancer activities. This highlights the potential of oxadiazole derivatives as a key focus in drug discovery efforts (Wang et al., 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O3/c14-10-7-15-3-1-11(10)21-9-2-5-17(8-9)13(20)18-6-4-16-12(18)19/h1,3,7,9H,2,4-6,8H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKXVWVNFGWGGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2681416.png)

![N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2681418.png)

![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2681419.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-sulfanylidene-3H-1,3-thiazole-4-carboxylic acid](/img/structure/B2681422.png)

![3-[4-(4-Methoxy-3-nitro-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B2681426.png)

![(3R)-3-(5-chlorothiophen-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2681429.png)

![Ethyl 3-(4-chlorophenyl)-5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2681431.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylpropanoate](/img/structure/B2681432.png)

![Ethyl 6-bromo-5-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2681436.png)

![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2681437.png)